molecular formula C9H8F2O B13123699 1,4-Difluoro-2-methoxy-5-vinylbenzene

1,4-Difluoro-2-methoxy-5-vinylbenzene

Cat. No.: B13123699
M. Wt: 170.16 g/mol
InChI Key: GTBMXVPKDVIBMX-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-methoxy-5-vinylbenzene is an organic compound with the molecular formula C9H8F2O. It is a derivative of benzene, featuring two fluorine atoms, a methoxy group, and a vinyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2-methoxy-5-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a series of steps to introduce the fluorine, methoxy, and vinyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and specific temperature controls to ensure the desired substitutions occur without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the need to handle fluorinated compounds with care .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2-methoxy-5-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 1,4-Difluoro-2-methoxy-5-vinylbenzaldehyde or 1,4-Difluoro-2-methoxy-5-vinylbenzoic acid.

    Reduction: Formation of 1,4-Difluoro-2-methoxy-5-ethylbenzene.

    Substitution: Formation of various halogenated derivatives

Scientific Research Applications

1,4-Difluoro-2-methoxy-5-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.

    Medicine: Investigated for its potential as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-methoxy-5-vinylbenzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The methoxy group can participate in electron-donating interactions, while the vinyl group allows for further functionalization. These interactions facilitate its use in various chemical reactions and applications .

Comparison with Similar Compounds

    1,4-Difluoro-2,5-dimethoxybenzene: Similar structure but with an additional methoxy group.

    1,4-Difluoro-2-methyl-5-nitrobenzene: Contains a nitro group instead of a vinyl group.

    1,4-Difluoro-2-methoxybenzene: Lacks the vinyl group

Uniqueness: 1,4-Difluoro-2-methoxy-5-vinylbenzene is unique due to the combination of fluorine, methoxy, and vinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in research and industry .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-ethenyl-2,5-difluoro-4-methoxybenzene

InChI

InChI=1S/C9H8F2O/c1-3-6-4-8(11)9(12-2)5-7(6)10/h3-5H,1H2,2H3

InChI Key

GTBMXVPKDVIBMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=C)F

Origin of Product

United States

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